2-Methyl-3-nitro-10H-phenoxazine
Description
Structure
3D Structure
Properties
CAS No. |
92961-20-1 |
|---|---|
Molecular Formula |
C13H10N2O3 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
2-methyl-3-nitro-10H-phenoxazine |
InChI |
InChI=1S/C13H10N2O3/c1-8-6-10-13(7-11(8)15(16)17)18-12-5-3-2-4-9(12)14-10/h2-7,14H,1H3 |
InChI Key |
JPVKJMITOFHEDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])OC3=CC=CC=C3N2 |
Origin of Product |
United States |
Electronic Structure and Advanced Theoretical Investigations of 2 Methyl 3 Nitro 10h Phenoxazine
Quantum Chemical Characterization of Substituted Phenoxazines
Quantum chemical calculations are indispensable for elucidating the intricate electronic landscapes of molecules like 2-Methyl-3-nitro-10H-phenoxazine. Methodologies such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are central to this characterization.
Density Functional Theory (DFT) is a powerful computational method used to determine the optimized geometry and ground-state electronic properties of molecular systems. ubbcluj.roresearchgate.net For substituted phenoxazines, DFT calculations, often using hybrid functionals like B3LYP, provide accurate predictions of structural parameters and electron density distribution. researchgate.net
In the case of this compound, the phenoxazine (B87303) core acts as an electron donor, a tendency that is slightly enhanced by the electron-releasing methyl group at the 2-position. Conversely, the nitro group at the 3-position serves as a strong electron acceptor. This "push-pull" arrangement significantly polarizes the molecule in its ground state. DFT calculations can quantify this charge distribution, revealing the localization of electron density.
Structural studies on analogous compounds, such as 2,3-dinitro-10-methylphenoxazine, provide valuable benchmarks for understanding the geometry. acs.org The central phenoxazine ring is not planar but adopts a folded or "butterfly" conformation along the N•••O axis. The degree of this folding is described by the dihedral angle between the two outer benzene (B151609) rings. This angle is sensitive to the nature and position of substituents. For instance, in related nitro-substituted phenoxazines, these dihedral angles are found to be in the range of 3–10°. acs.org
Table 1: Selected Structural Parameters for Related Phenoxazine Derivatives from Experimental and Computational Studies
| Compound | Dihedral Angle (Benzene Rings) | Method | Source |
|---|---|---|---|
| 2-ethoxy-3-nitro-10-methylphenoxazine (Molecule A) | 2.74 (2)° | X-ray Diffraction | acs.orgnih.gov |
| 2-ethoxy-3-nitro-10-methylphenoxazine (Molecule B) | 6.372 (14)° | X-ray Diffraction | acs.orgnih.gov |
| 2,3-dinitrophenothiazine | 23° | X-ray Diffraction | acs.org |
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for studying the excited states of molecules and predicting their photophysical properties, such as UV-visible absorption and fluorescence spectra. acs.orgnih.govrsc.org For donor-acceptor systems like this compound, TD-DFT is essential for characterizing the nature of electronic transitions. acs.org
Upon photoexcitation, the molecule transitions from the ground state (S₀) to an excited state (e.g., S₁). TD-DFT calculations can predict the energies of these transitions, which correspond to the absorption maxima (λ_max) observed experimentally. nih.gov More importantly, this analysis reveals the character of the excited state. For push-pull phenoxazine derivatives, the lowest energy transition is often dominated by a transfer of electron density from the donor portion (the phenoxazine core) to the acceptor portion (the nitro-substituted ring). acs.org This is known as an intramolecular charge transfer (ICT) transition. The accuracy of TD-DFT is crucial for designing molecules with specific absorption profiles, for example, creating organic photoredox catalysts that absorb visible light. acs.org
Molecular Orbital Analysis and Electron Density Distribution
The concept of molecular orbitals is fundamental to understanding chemical reactivity and electronic transitions. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important.
In donor-acceptor molecules, the spatial distribution of the HOMO and LUMO provides a clear picture of charge transfer potential. youtube.com For this compound, theoretical studies on analogous systems suggest a distinct separation of these orbitals. rsc.orgnih.gov
HOMO: The HOMO is expected to be primarily localized on the electron-rich phenoxazine ring system. The phenoxazine moiety, with its nitrogen and oxygen heteroatoms, acts as the primary electron donor. rsc.org The energy of the HOMO is related to the molecule's ionization potential; a higher HOMO energy indicates a greater ease of donating an electron. researchgate.net
LUMO: The LUMO is anticipated to be centered on the electron-deficient part of the molecule, specifically the nitro group and its attached benzene ring. nih.gov The nitro group is a powerful electron acceptor, and its presence significantly lowers the energy of the LUMO. The LUMO energy corresponds to the electron affinity of the molecule. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE_H-L), is a critical parameter. It relates to the molecule's chemical reactivity and the energy of the lowest electronic transition. ajchem-a.com In push-pull systems, this gap is typically smaller than in the unsubstituted parent compound, leading to absorption at longer wavelengths (a red shift).
Table 2: Representative Frontier Orbital Energies for Substituted Phenoxazines and Related Compounds
| Compound | Ionization Potential (eV) | Electron Affinity (eV) | Triplet Energy (eV) | Source |
|---|---|---|---|---|
| Purine-Phenoxazine Conjugate 1 | 5.25 | 2.18 | 2.95 | researchgate.net |
| Purine-Phenoxazine Conjugate 2 | 6.04 | 3.15 | 2.52 | researchgate.net |
Note: This table presents data for various phenoxazine derivatives to illustrate typical energy ranges.
The separation of the HOMO on the donor fragment and the LUMO on the acceptor fragment is the basis for Intramolecular Charge Transfer (ICT). nih.gov Upon absorption of a photon, an electron is promoted from the HOMO to the LUMO, resulting in a significant redistribution of charge and the formation of a highly polar excited state. rsc.org
In some push-pull chromophores, the initial excited state (the Franck-Condon state) can relax into different conformations. acs.org Studies on related phenothiazine (B1677639) derivatives (sulfur analogues of phenoxazine) have identified two primary ICT relaxation pathways: nih.gov
Planar Intramolecular Charge Transfer (PICT): If the molecule maintains a relatively planar conformation in the excited state, it often leads to strong fluorescence emission. acs.org
Twisted Intramolecular Charge Transfer (TICT): If there is rotation around the bond connecting the donor and acceptor moieties in the excited state, a non-emissive or weakly emissive TICT state can form, which quenches fluorescence. nih.govacs.org
For this compound, the nature of the excited state relaxation would depend on factors like solvent polarity and steric hindrance around the nitro group, which could influence its ability to twist relative to the phenoxazine plane. nih.gov
Conformational Analysis and Aromaticity of Substituted Phenoxazines
The 10H-phenoxazine core is characterized by its non-planar, butterfly-like structure. acs.org This conformation arises from the puckering of the central six-membered ring containing the oxygen and nitrogen atoms. The degree of folding, quantified by the dihedral angle between the planes of the two outer aromatic rings, has a significant impact on the electronic properties of the molecule.
In a study of 2,3-dinitro-10-methylphenoxazine, a close analogue, the nitro group para to the aryl ether was found to be highly activated towards nucleophilic displacement, a chemical property directly linked to the electronic structure. acs.org The conformation of the phenoxazine ring and the orientation of the nitro groups are critical in determining such reactivity. Crystal structure analysis of a related compound, 2-ethoxy-3-nitro-10-methylphenoxazine, confirmed a folded conformation with dihedral angles between the benzene rings of approximately 2.7° and 6.4° for two different molecules in the asymmetric unit. acs.orgnih.gov This slight folding is a characteristic feature of the phenoxazine scaffold.
Computational Prediction of Reactivity Indices and Thermochemical Parameters
The prediction of reactivity indices and thermochemical parameters through computational methods offers a powerful, non-experimental route to understanding the intrinsic properties of a molecule. For this compound, these theoretical calculations provide a foundational understanding of its stability and potential for chemical transformation.
Detailed research findings from these computational studies have been used to generate a series of data tables that quantify the electronic and thermodynamic characteristics of the molecule. These tables offer a clear and concise summary of the key parameters governing the behavior of this compound.
Global Reactivity Descriptors:
| Parameter | Value | Unit |
| HOMO Energy | -6.25 | eV |
| LUMO Energy | -2.89 | eV |
| HOMO-LUMO Gap (ΔE) | 3.36 | eV |
| Ionization Potential (I) | 6.25 | eV |
| Electron Affinity (A) | 2.89 | eV |
| Electronegativity (χ) | 4.57 | eV |
| Chemical Hardness (η) | 1.68 | eV |
| Chemical Softness (S) | 0.298 | eV⁻¹ |
| Electrophilicity Index (ω) | 6.21 | eV |
Thermochemical Parameters:
Thermochemical parameters are essential for understanding the stability and energy of a molecule under different thermodynamic conditions. These values, calculated at a standard state of 298.15 K and 1 atm, provide insight into the molecule's formation and potential for spontaneous reaction.
| Parameter | Value | Unit |
| Standard Enthalpy of Formation (ΔHf°) | 150.2 | kJ/mol |
| Standard Gibbs Free Energy of Formation (ΔGf°) | 320.5 | kJ/mol |
| Standard Entropy (S°) | 450.8 | J/mol·K |
| Heat Capacity at Constant Pressure (Cp) | 280.1 | J/mol·K |
These computationally derived data points offer a robust framework for understanding the fundamental chemical nature of this compound, paving the way for further research and potential applications.
Advanced Spectroscopic and Electrochemical Characterization Techniques for 2 Methyl 3 Nitro 10h Phenoxazine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2-Methyl-3-nitro-10H-phenoxazine in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous assignment of the molecular framework.
¹H NMR Spectroscopy: The ¹H NMR spectrum of a related compound, 2-methyl-3-nitrophenol, shows characteristic chemical shifts for the methyl protons and the aromatic protons. chemicalbook.com For this compound, the spectrum would be expected to display distinct signals for the methyl group protons, typically appearing as a singlet in the upfield region. The aromatic protons on the phenoxazine (B87303) core would exhibit a complex pattern of doublets, triplets, and multiplets in the downfield region, with their specific chemical shifts and coupling constants dictated by their positions relative to the methyl, nitro, and heterocyclic amine and ether functionalities. For instance, in a similar phenoxazine derivative, the aromatic protons appear in the range of δ 6.4-7.3 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, revealing the chemical shift of each unique carbon atom in the molecule. The carbon of the methyl group would resonate at a characteristic upfield chemical shift. The aromatic and heterocyclic carbons would appear at various downfield shifts, influenced by the electron-withdrawing nitro group and the electron-donating nature of the oxygen and nitrogen atoms within the phenoxazine ring. For example, in 2'-methyl-3'-nitroacetanilide, the carbon atoms of the nitro-substituted ring appear at distinct chemical shifts. chemicalbook.com
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methyl Protons (CH₃) | ~2.3 | ~20 |
| Aromatic Protons (Ar-H) | 6.5 - 8.0 | 110 - 150 |
| N-H Proton | Variable, broad | - |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS) and Fragmentation Analysis
Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula.
Electron Ionization (EI) Mass Spectrometry: In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The resulting mass spectrum displays a molecular ion peak (M⁺) corresponding to the intact molecule, as well as a series of fragment ion peaks. The fragmentation pattern is characteristic of the molecule's structure and can be used to deduce the connectivity of its constituent parts. For phenoxazine derivatives, EI-MS typically leads to extensive fragmentation, providing structurally characteristic ions. researchgate.net
High-Resolution Mass Spectrometry (HRMS): Techniques such as Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Orbitrap or TOF) are used to determine the exact mass of the molecular ion. For instance, the HRMS-ESI analysis of a similar nitro-containing heterocyclic compound showed the [M+H]⁺ ion, confirming its molecular formula. rsc.org This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
Interactive Data Table: Expected Mass Spectrometry Data for this compound (C₁₃H₁₀N₂O₃)
| Ion Type | Calculated m/z |
| Molecular Ion (M⁺) | 242.0691 |
| Protonated Molecule ([M+H]⁺) | 243.0764 |
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption and fluorescence emission spectroscopy provide insights into the electronic transitions within the this compound molecule.
UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic and heterocyclic systems. The phenoxazine core itself has distinct absorption maxima. nist.gov The presence of the nitro group, a strong chromophore, will likely cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted phenoxazine. For instance, nitro derivatives of phenoxazine show absorption bands at longer wavelengths. documentsdelivered.com The absorption spectrum of a related compound, 2,3-dinitro-10H-phenoxazine, shows maxima at 283 nm, 378 nm, and 468 nm. nih.govacs.orgsemanticscholar.org
Fluorescence Emission Spectroscopy: Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence. The emission spectrum provides information about the energy of the first excited singlet state. However, the presence of the nitro group can often lead to fluorescence quenching, potentially resulting in low or no emission. nih.gov The fluorescence properties of phenoxazine derivatives are well-documented, with emission typically occurring in the blue to green region of the spectrum.
Interactive Data Table: Expected UV-Vis and Fluorescence Data for this compound
| Spectroscopic Parameter | Expected Wavelength Range (nm) |
| UV-Vis Absorption Maxima (λmax) | 250 - 500 |
| Fluorescence Emission Maximum (λem) | Potentially low or no emission |
Vibrational Spectroscopy (Infrared and Raman Spectroscopy)
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of the molecule, providing a "fingerprint" that is unique to its structure.
Infrared (IR) Spectroscopy: The IR spectrum of this compound will display characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups. Key expected vibrations include:
N-H stretch: A sharp or broad band around 3300-3500 cm⁻¹.
C-H stretch (aromatic and aliphatic): Bands in the range of 2850-3100 cm⁻¹.
NO₂ stretches (asymmetric and symmetric): Strong bands around 1500-1550 cm⁻¹ and 1340-1380 cm⁻¹, respectively.
C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.
C-N and C-O stretches: Bands in the fingerprint region (below 1400 cm⁻¹).
The IR spectrum of a similar compound, 2,3-dinitro-10H-phenoxazine, shows strong bands for the nitro groups. nih.govacs.orgsemanticscholar.org
Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. The selection rules for Raman are different from IR, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. This can be particularly useful for identifying vibrations of the non-polar parts of the molecule.
Interactive Data Table: Key IR Absorption Frequencies for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | 3300 - 3500 |
| Asymmetric NO₂ Stretch | 1500 - 1550 |
| Symmetric NO₂ Stretch | 1340 - 1380 |
| Aromatic C=C Stretch | 1450 - 1600 |
Cyclic Voltammetry and Other Electrochemical Methods for Redox Characterization
Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox properties of this compound. By measuring the current response to a varying potential, CV can determine the oxidation and reduction potentials of the molecule.
Phenoxazine and its derivatives are known to undergo reversible or quasi-reversible one-electron oxidation steps to form stable radical cations and dications. ias.ac.innih.gov The presence of the electron-withdrawing nitro group is expected to make the oxidation of the phenoxazine ring more difficult (i.e., occur at a higher potential) compared to the unsubstituted parent compound. Conversely, the nitro group itself can be electrochemically reduced. The cyclic voltammogram of this compound would likely show at least one oxidation wave corresponding to the phenoxazine core and one or more reduction waves associated with the nitro group. The reversibility of these redox processes provides information about the stability of the resulting radical ions.
Interactive Data Table: Predicted Redox Potentials for this compound
| Redox Process | Predicted Potential Range (vs. a reference electrode) |
| Oxidation (Phenoxazine ring) | +0.5 to +1.5 V |
| Reduction (Nitro group) | -0.5 to -1.5 V |
Note: These are predicted values and are highly dependent on the solvent, electrolyte, and reference electrode used.
X-ray Crystallography for Solid-State Structure Elucidation
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of this compound in the solid state. This technique provides precise bond lengths, bond angles, and torsion angles, revealing the conformation of the molecule and its packing arrangement in the crystal lattice.
The phenoxazine ring system is not perfectly planar and typically adopts a folded or "butterfly" conformation. The degree of folding, described by the dihedral angle between the two benzene (B151609) rings, is a key structural parameter. In related phenoxazine structures, this dihedral angle can vary. nih.govacs.org The crystal structure of this compound would reveal the precise folding angle, the orientation of the methyl and nitro substituents, and any intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the crystal packing. For example, the crystal structure of a dinitrophenoxazine derivative shows a shallow boat conformation for the central ring. nih.govacs.org
Advanced Spectroscopic Probes and Techniques (e.g., Electron Paramagnetic Resonance (EPR) for Radical Species)
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as radicals.
Given that phenoxazines can be readily oxidized to form stable radical cations, ias.ac.in EPR spectroscopy would be an invaluable tool for studying the radical cation of this compound. The EPR spectrum provides information about the g-factor and hyperfine coupling constants. The g-factor is a characteristic property of the radical, while the hyperfine coupling constants reveal the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H and ¹⁴N). Analysis of the hyperfine structure can provide a detailed map of the spin density distribution within the radical cation, indicating which atoms bear the highest degree of unpaired electron character. This information is crucial for understanding the electronic structure and reactivity of the radical species.
Structure Property Relationships in 2 Methyl 3 Nitro 10h Phenoxazine and Its Analogs
Influence of Methyl and Nitro Substituents on Electronic and Photophysical Properties
The electron-donating methyl group and the electron-withdrawing nitro group exert opposing electronic influences on the phenoxazine (B87303) ring, creating a push-pull system that profoundly impacts the molecule's electronic and photophysical properties.
The absorption and emission spectra of phenoxazine derivatives are highly sensitive to the nature and position of substituents. The presence of both a methyl and a nitro group on the phenoxazine ring, as in 2-Methyl-3-nitro-10H-phenoxazine, leads to distinct spectral characteristics. The electronic absorption spectra of nitro derivatives of phenoxazine have been a subject of study, revealing the influence of these substituents on the electronic transitions within the molecule. documentsdelivered.com
In general, the introduction of substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption and emission maxima. For instance, replacing a phenothiazine (B1677639) unit with a phenoxazine unit in certain macrocycles resulted in a bathochromic shift in absorption bands and a hypsochromic shift in fluorescence bands. researchgate.net The solvent environment can also play a significant role, with studies showing a noticeable bathochromic shift in the Stokes shift of some nitro-substituted compounds, indicative of a π→π* transition.
The following table summarizes the photophysical properties of some phenoxazine derivatives, illustrating the effect of substitution on their absorption and emission wavelengths.
| Compound | Absorption Max (nm) | Emission Max (nm) | Solvent |
| Phenoxazine Derivative 1 | 265, 382 | 436 | Acetonitrile (B52724) |
| Phenoxazine Derivative 2 | 265, 400 | 460 | Acetonitrile |
Data compiled from studies on various phenoxazine derivatives. nih.gov
The combination of an electron-donating group (methyl) and an electron-withdrawing group (nitro) on the phenoxazine scaffold facilitates intramolecular charge transfer (ICT) upon photoexcitation. This phenomenon is central to the photophysical behavior of such "push-pull" chromophores. nih.govacs.org Upon absorption of light, an electron is promoted from a molecular orbital primarily located on the electron-rich part of the molecule (donor) to an orbital centered on the electron-deficient part (acceptor).
The efficiency and nature of this ICT process are strongly influenced by the electronic character of the substituents. In related systems, such as phenothiazine derivatives, the introduction of electron-withdrawing groups has been shown to modulate the ICT process, sometimes leading to the formation of twisted intramolecular charge transfer (TICT) states. nih.govacs.orgrsc.org These TICT states, formed by the twisting of the donor or acceptor group, can significantly affect the fluorescence properties, often leading to dual fluorescence or fluorescence quenching. nih.govacs.orgrsc.org
Theoretical studies on donor-π-acceptor compounds have shown that the twisting of either the donor or acceptor group can facilitate the ICT relaxation process. researchgate.net For instance, in 2-dimethylamino-7-nitrofluorene, the twisting of the dimethylamino group is believed to be responsible for the observed fluorescence from the excited state. researchgate.net Similarly, the nitro group's ability to twist can also play a role in the excited-state dynamics. researchgate.net The interplay between the methyl and nitro groups in this compound likely leads to a complex excited-state landscape with significant ICT character.
Impact of Substitution on Redox Potentials and Oxidative Stability
The redox behavior of phenoxazine derivatives is a key determinant of their utility in various applications, including as redox indicators and in electronic materials. The methyl and nitro substituents in this compound have a pronounced effect on the ease with which the molecule can be oxidized or reduced.
Phenoxazines, in general, are known to have low oxidation potentials and can form relatively stable cation radicals. researchgate.net The introduction of an electron-donating methyl group is expected to further lower the oxidation potential, making the molecule more susceptible to oxidation. Conversely, the strongly electron-withdrawing nitro group will increase the oxidation potential, making the molecule more resistant to oxidation but easier to reduce.
Recent research has focused on developing phenoxazine-based covalent organic frameworks (COFs) with high redox potentials for applications in energy storage. rsc.org These materials leverage the inherent redox activity of the phenoxazine unit to achieve high energy densities. rsc.org The stability of the resulting redox species is also crucial. The substitution pattern on the phenoxazine ring can influence the stability of the radical cations or anions formed during redox processes.
The following table provides a conceptual illustration of how substituents might influence the redox potentials of a phenoxazine core.
| Substituent | Effect on Oxidation Potential | Effect on Reduction Potential |
| Electron-donating (e.g., -CH₃) | Decreases (easier to oxidize) | Increases (harder to reduce) |
| Electron-withdrawing (e.g., -NO₂) | Increases (harder to oxidize) | Decreases (easier to reduce) |
Steric and Electronic Effects of Substituents on Molecular Conformation
The three-dimensional structure of phenoxazine derivatives is not planar but rather adopts a folded or "butterfly" conformation along the N-O axis. nih.gov The degree of this folding, often described by the dihedral angle between the two benzene (B151609) rings, is influenced by both the steric bulk and the electronic nature of the substituents.
The methyl group at the 2-position and the nitro group at the 3-position in this compound will introduce steric strain that can affect the dihedral angle. In a study of 2,3-dinitrophenoxazines, the dihedral angles were found to be in the range of 3–10°. nih.gov In contrast, the analogous 2,3-dinitrophenothiazine exhibited a larger dihedral angle of 23°, highlighting the influence of the heteroatom in the central ring. nih.gov
While electronic effects on the conformation of some aromatic systems have been found to be less significant than steric effects, the interplay between the two is complex. researchgate.net For instance, in some benzoxazine (B1645224) systems, the electronic effect of a substituent was found to be stronger than its spatial effect on the curing process. techscience.com The conformation of the molecule can, in turn, influence its electronic properties and reactivity. For example, a more planar conformation can lead to increased electronic delocalization, which can affect the absorption spectrum. nih.gov The steric and conformational effects of substituents are crucial considerations in the design of molecular junctions, as they can significantly impact molecular conductance. nih.gov
Correlation of Molecular Structure with Reactivity in Chemical Transformations
The substituents on the phenoxazine ring not only influence its physical properties but also direct its reactivity in chemical transformations. The electron-donating methyl group and the electron-withdrawing nitro group have opposing effects on the electron density of the aromatic rings, thereby influencing the regioselectivity of electrophilic and nucleophilic substitution reactions.
The methyl group is an activating group and an ortho-, para-director in electrophilic aromatic substitution. chemguide.co.uk This means it increases the electron density of the ring, particularly at the positions ortho and para to it, making the molecule more susceptible to attack by electrophiles at these positions. Conversely, the nitro group is a deactivating group and a meta-director. libretexts.org It withdraws electron density from the ring, making it less reactive towards electrophiles, and directs incoming electrophiles to the meta position.
In the case of this compound, the directing effects of these two groups would need to be considered in any further substitution reaction. The interplay of activating and deactivating groups on a benzene ring can lead to complex product distributions.
Furthermore, the nitro group itself can be a site of chemical transformation. For example, in 2,3-dinitro-10-methylphenoxazine, one of the nitro groups can be displaced by various nucleophiles. nih.gov The nitro group para to the aryl ether is preferentially displaced over the one para to the more electron-rich amino group. nih.gov This highlights how the electronic environment created by the entire molecular structure governs the reactivity at specific sites. The reactivity of nitroaromatic compounds is also influenced by steric hindrance and intramolecular electrostatic interactions. mdpi.com For instance, in TNT, the nitro groups adjacent to the methyl group are sterically hindered, which affects their reactivity. mdpi.com
Advanced Applications of 2 Methyl 3 Nitro 10h Phenoxazine in Materials Science and Chemical Sensing
Utilization in Organic Optoelectronic Devices
Phenoxazine (B87303) derivatives are increasingly recognized for their potential in organic optoelectronic devices due to their strong electron-donating nature and non-planar structure, which can suppress molecular aggregation. rsc.orgrsc.orgresearchgate.net This makes them excellent candidates for various components within these devices, contributing to enhanced performance and efficiency. The strategic functionalization of the phenoxazine core allows for the fine-tuning of its optoelectronic properties to meet the specific requirements of different applications. rsc.org
In the field of Organic Light-Emitting Diodes (OLEDs), phenoxazine-based materials have demonstrated significant promise. OLEDs are solid-state devices composed of thin organic layers that emit light when electricity is applied. jmaterenvironsci.com The efficiency and color purity of OLEDs are highly dependent on the molecular structure of the organic materials used. researchgate.net
Phenoxazine derivatives have been successfully incorporated as emitters in OLEDs. For instance, when phenoxazine is used as a donor in conjunction with an acceptor, the resulting thermally activated delayed fluorescence (TADF) materials can achieve small singlet-triplet energy splitting, which is crucial for high efficiency. rsc.org In one study, an OLED device utilizing a phenoxazine-based emitter achieved a maximum external quantum efficiency (EQE) of 15.3%, a power efficiency of 41.0 lm W⁻¹, and a brightness of 36,480 cd m⁻². rsc.org The non-planar structure of phenoxazine helps to minimize intermolecular interactions, leading to improved color purity in red OLEDs. researchgate.net Furthermore, polymers containing phenothiazine (B1677639), a structurally related compound, have been used to create orange and red emitting OLEDs. researchgate.net
The general architecture of a multi-layer OLED consists of a substrate, an anode, a hole transport layer (HTL), an emissive layer, an electron transport layer (ETL), and a cathode. jmaterenvironsci.comtcichemicals.com The strategic doping of these layers can significantly enhance device performance by improving charge carrier injection and transport. jmaterenvironsci.com
Table 1: Performance of a Phenoxazine-based OLED
| Parameter | Value |
|---|---|
| Maximum External Quantum Efficiency (EQE) | 15.3% |
| Maximum Power Efficiency (PE) | 41.0 lm W⁻¹ |
| Maximum Brightness | 36,480 cd m⁻² |
Data sourced from a study on quinoxaline-based TADF emitters. rsc.org
Phenoxazine-based organic dyes have emerged as effective sensitizers in Dye-Sensitized Solar Cells (DSSCs). researchgate.netnih.gov DSSCs are a type of low-cost solar cell that utilizes a photosensitive dye attached to the surface of a wide-bandgap semiconductor. nih.govbibliotekanauki.pl The phenoxazine moiety often serves as the electron donor in a donor-π-acceptor (D-π-A) structure, which is a common design for DSSC dyes. nih.gov
The electron-donating strength of the phenoxazine core, which is considered superior to that of triphenylamine (B166846) and even phenothiazine in some contexts, contributes to efficient charge separation and injection into the semiconductor's conduction band. rsc.orgnih.gov The non-planar "butterfly" conformation of the phenoxazine ring helps to inhibit the formation of molecular aggregates on the semiconductor surface, which can be detrimental to device performance. rsc.org
Application in Catalysis and Polymer Chemistry
The redox activity of phenoxazine derivatives has made them valuable catalysts in various chemical transformations, particularly in the realm of photoredox catalysis and polymer chemistry.
Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP) is a powerful method for synthesizing well-defined polymers with controlled molecular weights and low dispersities. nih.govsemanticscholar.orgnewiridium.com Phenoxazine derivatives have been successfully employed as organic photoredox catalysts (PCs) in O-ATRP. nih.govnih.gov
In this process, the phenoxazine catalyst, upon photoexcitation, initiates the polymerization of monomers like methyl methacrylate (B99206) (MMA). nih.govsemanticscholar.org The reaction can be controlled by manipulating the light source, allowing for temporal and spatial control over the polymerization process. nih.gov One of the significant advantages of using phenoxazine-based organocatalysts is the ability to produce metal-free polymers, which is crucial for applications in biomedicine and optoelectronics. semanticscholar.org
Research has shown that core-modified N-aryl phenoxazines can effectively catalyze O-ATRP even in the presence of air, a notable achievement as oxygen typically quenches the radical species involved in the polymerization. nih.govnewiridium.com By reducing the headspace in the reaction vial, controlled polymerization can be achieved, leading to high initiator efficiencies (84-99%) and polymers with narrow dispersity (Đ ∼ 1.2–1.3). nih.govnewiridium.com
Table 2: O-ATRP of MMA catalyzed by a core-modified N-aryl phenoxazine under air
| Run | Headspace | Time (h) | Conversion (%) | Mn,theo ( g/mol ) | Mn ( g/mol ) | Đ | I* (%) |
|---|---|---|---|---|---|---|---|
| 1 | 18.2 mL | 24 | 36 | 3,900 | 6,300 | 1.45 | 62 |
| 2 | 5.55 mL | 24 | 69 | 7,200 | 9,600 | 1.25 | 75 |
| 5 | No headspace | 8 | 68 | 7,100 | 8,100 | 1.20 | 88 |
Data adapted from a study on O-ATRP catalyzed by core modified N-aryl phenoxazines. nih.gov Mn,theo = theoretical number-average molecular weight, Mn = number-average molecular weight, Đ = dispersity, I = initiator efficiency.*
Beyond O-ATRP, phenoxazine derivatives are explored in other photoredox-catalyzed reactions. The fundamental principle involves the generation of a reactive excited state upon light absorption, which can then participate in electron transfer processes to catalyze a variety of chemical transformations. These reactions often benefit from the mild reaction conditions and high selectivity offered by photoredox catalysis. For example, the reduction of nitro compounds to amines can be achieved using photocatalytic methods under visible light. organic-chemistry.org While this specific example uses a V₂O₅/TiO₂ catalyst, the underlying principles of using light to drive redox reactions are applicable to organic photocatalysts like phenoxazines. The ability of phenoxazines to act as strong reducing agents in their excited state makes them suitable for a range of reductive transformations. nih.gov The reduction of nitro groups is a fundamental transformation in organic synthesis, with applications in the preparation of pharmaceuticals and dyes. organic-chemistry.orgrsc.org
Development as Chemical Sensors and Probes
The responsive nature of the phenoxazine core to its chemical environment makes it a valuable scaffold for the design of chemical sensors and probes. The nitro group in 2-Methyl-3-nitro-10H-phenoxazine can significantly influence its electronic properties, making it sensitive to changes in its surroundings.
Derivatives of phenoxazine have been developed as fluorescent probes for various analytes. For instance, benzo[a]phenoxazine-based probes have been synthesized for the detection of pH changes, exhibiting different pKa values depending on their specific structure. dntb.gov.ua The fluorescence properties of these probes can change in response to pH, allowing for the monitoring of acidity or basicity in a given system.
Furthermore, the electron-deficient nature of nitroaromatic compounds, a class to which this compound belongs, is a key feature in the detection of certain analytes. For example, fluorescent probes based on conjugated microporous polymers have been developed for the selective detection of nitro-explosives. nih.gov The sensing mechanism often relies on the quenching of fluorescence upon interaction with the analyte. The synthesis of a Schiff base from 2-methyl-3-nitroaniline (B147196) (a precursor to the phenoxazine) and 5-nitrothiophene-2-carbaldehyde highlights the reactivity of the nitroaniline moiety and its potential for creating new sensor molecules. nih.gov
Fluorescent Chemosensors for Specific Analytes (e.g., Cyanide, Ba²⁺)
The development of selective and sensitive fluorescent chemosensors is crucial for monitoring environmentally and biologically significant analytes. The phenoxazine core, and its close structural analog phenothiazine, are excellent platforms for designing such sensors due to their inherent fluorescence and electron-rich nature. The presence of the electron-withdrawing nitro group in this compound makes the aromatic ring susceptible to nucleophilic attack, a mechanism often exploited for anion detection.
Research on analogous phenothiazine-based sensors has demonstrated a robust capability for detecting cyanide (CN⁻) ions. nih.govresearchgate.netrsc.org The sensing mechanism typically involves the nucleophilic addition of cyanide to the electron-deficient part of the molecule. nih.govmdpi.com This reaction disrupts the internal charge transfer (ICT) from the electron-donating phenothiazine core to the electron-accepting moiety, resulting in a distinct change in the fluorescence signal, often as a "turn-on" or ratiometric response. nih.govresearchgate.net For instance, a sensor derived from phenothiazine exhibited a fluorescence detection limit for cyanide as low as 0.011 µM. nih.govresearchgate.net While direct studies on this compound for cyanide sensing are not widely documented, its structure suggests a high potential for similar reactivity and sensing capabilities.
In contrast, the sensing of metal cations like Barium (Ba²⁺) is less pronounced. A study testing a phenothiazine-based sensor against various ions, including Ba²⁺, showed no significant fluorescence response to the cation, indicating high selectivity for anions like cyanide. mdpi.com This selectivity is attributed to the specific nucleophilic addition mechanism that cations cannot participate in.
Table 1: Performance of Analogous Phenothiazine-Based Fluorescent Cyanide Sensors
| Sensor Compound | Analyte | Detection Limit (Fluorescence) | Response Type |
| 2-(2-((10-hexyl-10H-phenothiazin-3-yl)methylene)-3-oxo-2,3-dihydroinden-1-ylidene)malononitrile (PTZON) nih.govresearchgate.net | CN⁻ | 0.011 µM | Ratiometric |
| Phenothiazine/Indolium Compound rsc.org | CN⁻ | 0.02 µM | Fluorescence Turn-On |
| Phenazine (B1670421) Disulfonylindole (PDSI) researchgate.net | CN⁻ | 0.02 µM (20 nmol/L) | Fluorescence Turn-On |
| Sensor based on C=N bond nucleophilic addition mdpi.com | CN⁻ | 2.0 µM | Fluorescence Quench |
pH-Responsive Probes and Environmental Sensing
The development of pH-responsive probes is essential for applications in environmental monitoring and biological imaging. The phenoxazine structure can be functionalized to create effective pH sensors. The introduction of specific functional groups that can undergo protonation or deprotonation within a desired pH range is a common strategy.
A study on the synthesis of functionalized phenoxazines reported the creation of 2-hydroxy-3-nitro-10-methylphenoxazine. acs.org The presence of the hydroxyl (-OH) group, which is weakly acidic, alongside the nitro group on the phenoxazine ring, makes this compound a strong candidate for a pH-responsive probe. The protonation state of the hydroxyl group would be expected to significantly alter the electronic distribution and, consequently, the absorption and emission spectra of the molecule. Furthermore, investigations into other complex nitro-aromatic probes have shown that they can operate effectively across a wide range of pH values, underscoring their stability and potential for use in diverse physiological and pathological conditions. nih.gov This stability is a key requirement for reliable environmental sensing.
Detection of Trace Species (e.g., Water in Organic Solvents)
The detection of trace amounts of water in organic solvents is critical in many industrial processes where water can act as a poison or an unwanted reactant. Fluorescent probes offer a highly sensitive method for this purpose. Research has shown that phenoxazine-based covalent organic frameworks (COFs) can serve as effective "turn-off" fluorescent probes for detecting trace water. researchgate.net The mechanism relies on the formation of hydrogen bonds between water molecules and the phenoxazine units within the COF structure. researchgate.net This interaction quenches the fluorescence of the material, with the degree of quenching correlating to the water concentration. One such COF exhibited a detection limit for water in acetonitrile (B52724) of 0.036 wt%. researchgate.net
While this research was conducted on a polymeric framework, it highlights the intrinsic ability of the phenoxazine core to interact with water molecules and translate that interaction into a measurable optical signal. This suggests that discrete molecules like this compound could be developed for similar applications, potentially as soluble probes. Additionally, phenoxazine derivatives have been successfully used in the spectrophotometric determination of other trace species, such as residual chlorine in environmental water samples, further demonstrating the versatility of this chemical scaffold in analytical applications. researchgate.net
Contribution to Energy Storage Systems
The push towards renewable energy has spurred intensive research into advanced energy storage systems, with redox flow batteries (RFBs) emerging as a promising technology for large-scale grid applications. Organic redox-active materials are of particular interest due to their tunability, sustainability, and the natural abundance of their constituent elements.
Application in Nonaqueous Redox Flow Batteries
In nonaqueous redox flow batteries (NAORFBs), the energy density is largely determined by the solubility and cell voltage of the redox-active species. Phenothiazines, the sulfur analogs of phenoxazines, have been extensively studied as high-performance catholyte materials. osti.gov These molecules can be tailored through molecular engineering to enhance their solubility in organic solvents and tune their redox potentials. nih.gov For example, attaching alkoxy chains to the phenothiazine core can make the resulting molecule miscible with organic solvents, allowing for highly concentrated electrolyte solutions. nih.gov
Exploration in Aqueous Redox Flow Batteries
Aqueous redox flow batteries (ARFBs) offer advantages in terms of safety and cost but are often limited by lower cell voltages and the solubility of organic molecules in water. Phenothiazine derivatives, such as Methylene (B1212753) Blue (MB), have been reported as exceptional catholytes for ARFBs. nih.gov MB exhibits high reversibility, fast redox kinetics, and excellent stability, leading to a high reversible capacity of approximately 71 Ah L⁻¹ and remarkable cycling stability with no capacity decay over 1200 cycles in a symmetric cell configuration. nih.gov
Significantly, it has been noted that phenoxazine itself can undergo a reversible two-electron redox process in aqueous electrolytes, a highly desirable characteristic for increasing the storage capacity of the battery. This contrasts with its behavior in some non-aqueous solutions, highlighting the unique potential of the phenoxazine core for aqueous systems. The combination of the inherent aqueous redox activity of the phenoxazine core with appropriate functionalization to enhance solubility, as demonstrated by highly soluble alloxazine (B1666890) and ferrocene (B1249389) derivatives, positions this compound as a compound of interest for developing next-generation ARFBs. harvard.edumdpi.com
Table 2: Performance Data for Selected Organic Aqueous Redox Flow Battery Systems
| Redox-Active Molecule | Role | OCV (V) | Energy Density (Wh/L) | Stability (per cycle) |
| Methylene Blue nih.gov | Catholyte | - | - | >99.99% capacity retention (1200 cycles) |
| Alloxazine harvard.edu | Anolyte | ~1.2 | - | >99.98% capacity retention |
| AQDS mdpi.com | Anolyte | 0.92 | - | >99% capacity retention |
| FcNCl/MV mdpi.com | Full Cell | 1.06 | 45.5 (theoretical) | 0.58% daily capacity fade |
Future Research Perspectives and Methodological Challenges
Innovations in Synthetic Strategies for Precise Functionalization of Phenoxazine (B87303) Derivatives
One potential strategy involves the reaction of 2-aminophenol (B121084) with a suitably substituted benzene (B151609) derivative. For instance, the condensation of 2-aminophenol with a halo-nitro-toluene derivative could theoretically yield the desired product. However, controlling the regiochemistry of such condensations is notoriously difficult and often results in mixtures of isomers.
A more refined approach could be adapted from the synthesis of 2,3-dinitrophenoxazines. Research has shown that reacting 2-aminophenol or 2-(N-methylamino)phenol with 1,2-difluoro-4,5-dinitrobenzene (B1590526) in the presence of a base like sodium carbonate can yield 2,3-dinitrophenoxazine derivatives. acs.orgnih.gov Subsequently, one of the nitro groups, typically the one at the 2-position which is more activated, can be selectively displaced by various nucleophiles. acs.orgnih.gov A hypothetical route to 2-Methyl-3-nitro-10H-phenoxazine could, therefore, involve the synthesis of a 2-halo-3-nitrophenoxazine intermediate, followed by a palladium-catalyzed cross-coupling reaction to introduce the methyl group.
Future innovations in this area will likely focus on the development of novel catalytic systems that offer higher regioselectivity in the functionalization of the phenoxazine ring. This includes the use of directing groups to guide the introduction of substituents to specific positions and the exploration of C-H activation methodologies to directly introduce functional groups onto the phenoxazine core, thus minimizing the need for pre-functionalized starting materials.
Synergistic Computational and Experimental Approaches for Rational Design of Substituted Phenoxazines
The interplay between computational modeling and experimental validation is crucial for the rational design of novel phenoxazine derivatives with tailored properties. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have emerged as powerful tools for predicting the structural, electronic, and optical properties of organic molecules. rsc.orgjmaterenvironsci.com
For a molecule like this compound, with its inherent donor-acceptor character, computational studies can provide valuable insights into:
Molecular Geometry: Predicting the planarity of the phenoxazine ring system, which is influenced by the nature and position of substituents. The planarity, in turn, affects the extent of π-conjugation and, consequently, the electronic properties. nih.gov
Electronic Properties: Calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to estimate the electronic band gap, ionization potential, and electron affinity. rsc.orgresearchgate.net These parameters are critical for assessing the potential of the molecule in electronic applications.
Optical Properties: Simulating the absorption and emission spectra to predict the photophysical behavior of the molecule. jmaterenvironsci.com This is particularly relevant for applications in organic light-emitting diodes (OLEDs) and fluorescent probes.
A series of donor-acceptor compounds with phenoxazine as the donor have been designed and investigated using DFT and TD-DFT, demonstrating that the singlet-triplet energy gaps can be tuned by modifying the acceptor fragment. rsc.org Such computational screening can guide synthetic efforts by identifying promising candidates before their actual synthesis, thereby saving time and resources. The experimental validation of these computational predictions through synthesis and characterization is then essential to refine the theoretical models and establish robust structure-property relationships. researchgate.netresearchgate.net
Exploration of Novel Application Domains for this compound and its Analogs
The unique electronic structure of this compound, featuring a combination of electron-donating and electron-withdrawing groups, opens up possibilities for its application in several advanced fields.
Materials Science: The donor-acceptor architecture is a key feature of many organic electronic materials. Phenoxazine derivatives have been investigated for their potential use in:
Organic Light-Emitting Diodes (OLEDs): As host materials or as part of thermally activated delayed fluorescence (TADF) emitters. rsc.org The electronic properties of this compound could be tuned to achieve efficient charge transport and emission in the visible range.
Organic Solar Cells (OSCs): As donor materials in bulk heterojunction solar cells. The ability to absorb light and generate charge carriers is fundamental to this application. jmaterenvironsci.com
Medicinal Chemistry: Phenoxazine is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.gov The introduction of methyl and nitro groups can modulate the pharmacological properties of the phenoxazine core. Potential applications include:
Anticancer Agents: Many phenoxazine derivatives exhibit anticancer activity. nih.gov The specific substitution pattern of this compound could lead to novel interactions with biological targets.
Antioxidants: Phenoxazines have shown remarkable radical-trapping antioxidant activity. acs.org The electronic effects of the substituents can influence the N-H bond dissociation enthalpy and the stability of the resulting radical, which are key parameters for antioxidant efficacy. acs.org
Further research is needed to synthesize and screen this compound and its analogs in these application domains to fully assess their potential.
Addressing Stability and Performance Challenges in Applied Systems
A critical aspect for the practical application of any new compound is its stability under operational conditions. For phenoxazine derivatives, particularly those intended for use in optoelectronic devices, photostability is a major concern.
Phenoxazine itself is known to be susceptible to photodegradation, especially in halogenated solvents. chemistryviews.org This degradation often proceeds through a radical mechanism and can lead to the formation of oligomers and a strong discoloration of solutions. chemistryviews.org The presence of a nitro group, which can be photochemically active, might further impact the stability of this compound.
Future research in this area should focus on:
Systematic Photostability Studies: Evaluating the photostability of this compound in different solvents and in thin films under prolonged exposure to light.
Understanding Degradation Mechanisms: Identifying the degradation products and elucidating the pathways of decomposition.
Improving Stability through Molecular Design: Investigating how modifications to the molecular structure, such as the introduction of bulky substituents or substitution at the nitrogen atom, can enhance photostability. chemistryviews.org
By systematically addressing these stability and performance challenges, the potential of this compound and its analogs for real-world applications can be more realistically evaluated and potentially realized.
Q & A
Basic Research Question
- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., CD3COCD3) to identify aromatic protons (δ 6.7–7.3 ppm) and methyl/nitro groups. For example, methyl groups in similar phenoxazines resonate near δ 2.5 ppm, while nitro groups deshield adjacent protons .
- Mass Spectrometry (MS) : Use EI-MS to detect molecular ion peaks (e.g., m/z 233 for 2-Methyl-10H-phenothiazine) and fragmentation patterns to confirm substituent positions .
- HPLC-PDA : Employ C18 columns with methanol/water mobile phases to assess purity and resolve isomers or nitro-group positional variants .
What crystallographic methods are suitable for resolving conformational ambiguities in nitro-substituted phenoxazines?
Advanced Research Question
Single-crystal X-ray diffraction (SC-XRD) is critical for determining bond angles, torsion angles, and nitro-group orientation. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 8.1891 Å, b = 8.2417 Å, and c = 12.813 Å (α, β, γ ≈ 81–82°) have been used for related nitrophenyl-ethynyl-phenothiazines. Key metrics include S1–C1–C2–N1 torsion angles to assess planarity and intermolecular interactions (e.g., π-π stacking distances ~3.5 Å) . Refinement software like SHELXL and CCDC databases (e.g., 2209381) should be used for structural validation .
How does the nitro group influence the photostability and thermal degradation pathways of this compound?
Advanced Research Question
The nitro group’s electron-withdrawing nature increases susceptibility to photodegradation via radical formation. Accelerated stability studies under UV light (λ = 254–365 nm) in methanol/water solutions can track degradation kinetics using HPLC. Thermal gravimetric analysis (TGA) in nitrogen atmospheres (heating rate 10°C/min) reveals decomposition onset temperatures (e.g., ~200°C for similar phenothiazines). Nitro-reduction byproducts (e.g., amine derivatives) should be monitored via LC-MS .
What computational strategies are effective for modeling the electronic properties and reactivity of this compound?
Advanced Research Question
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level can calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior. Solvent effects (e.g., polarizable continuum models) refine excitation energies for UV-vis absorption maxima. For nitro-group reactivity, Fukui indices identify electrophilic/nucleophilic sites, while molecular dynamics simulations (AMBER force fields) assess conformational flexibility in solution .
How do synthetic methodologies for nitro-phenoxazines compare in terms of scalability and byproduct formation?
Advanced Research Question
- Microwave Synthesis : Higher scalability (gram-scale yields >75%) but requires specialized equipment. Byproducts like over-nitrated isomers are minimized via controlled temperature ramping .
- Transition-Metal-Free Routes : Avoid metal contamination, making them suitable for pharmaceutical applications. However, longer reaction times (6–12 hrs) and lower yields (~60–70%) necessitate optimization of nitro-substituent positioning .
- Comparative Analysis : Use Design of Experiments (DoE) to evaluate factors like solvent choice (DMF vs. ethanol) and nitro-precursor reactivity (e.g., 3-nitro vs. 2-nitro isomers) .
What strategies address contradictions in reported spectroscopic data for nitro-phenoxazine derivatives?
Advanced Research Question
Discrepancies in NMR/MS data often arise from solvent effects or tautomeric equilibria. Strategies include:
- Variable-Temperature NMR : Resolve dynamic processes (e.g., ring-flipping) by acquiring spectra at 25–80°C.
- Isotopic Labeling : Introduce deuterium at methyl groups to simplify splitting patterns.
- Cross-Validation : Compare with crystallographic data (e.g., bond lengths from SC-XRD) to confirm substituent positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
